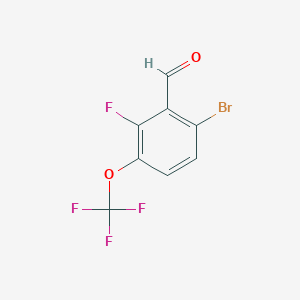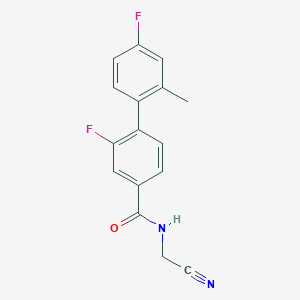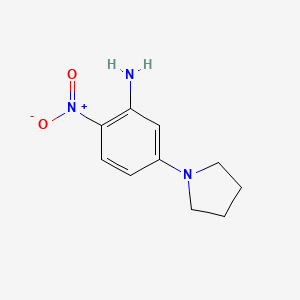![molecular formula C15H13NO3 B2449648 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6914-97-2](/img/structure/B2449648.png)
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
“2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound . It has been evaluated as an antitumor agent . Its molecular formula is C15H13NO3 .
Synthesis Analysis
The synthesis of isoquinoline-1,3(2H,4H)-dione compounds has attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . A series of ten N-(hydroxyalkyl) naphthalimides, including “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione”, were prepared following an established procedure .Molecular Structure Analysis
The molecular structure of “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is represented by the molecular formula C15H13NO3 .Chemical Reactions Analysis
The compound has shown significant cytotoxicity in 8 out of 13 cell lines employed . It induced cell cycle arrest and apoptosis . It also significantly inhibited DNA and RNA synthesis in S-180 .Physical And Chemical Properties Analysis
The average mass of the compound is 255.269 Da and the mono-isotopic mass is 255.089539 Da .Applications De Recherche Scientifique
- Isoquinoline derivatives have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .
- Isoquinolines have been studied for their neuroprotective properties. They may help prevent neurodegenerative diseases by modulating neurotransmitter systems, reducing oxidative stress, and promoting neuronal survival .
- Isoquinolines often exhibit anti-inflammatory effects. Researchers explore their potential in managing inflammatory conditions, such as arthritis, by inhibiting pro-inflammatory cytokines and enzymes .
- Isoquinolines have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Investigating this derivative’s effectiveness against specific pathogens could lead to novel antimicrobial agents .
- Isoquinolines may act as analgesics by modulating pain perception pathways. Researchers study their potential to alleviate pain and improve quality of life for patients .
- Isoquinolines can influence neurotransmitter systems in the brain. Researchers explore their psychopharmacological effects, including potential antidepressant, anxiolytic, or cognition-enhancing properties .
Anticancer Properties
Neuroprotective Effects
Anti-Inflammatory Activity
Antimicrobial Applications
Analgesic and Antinociceptive Effects
Psychopharmacological Investigations
Mécanisme D'action
Orientations Futures
Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . This suggests that there is ongoing research in this area, and future directions may include the development of new synthetic methods and further exploration of the compound’s potential uses.
Propriétés
IUPAC Name |
2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-9-3-8-16-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(16)19/h1-2,4-7,17H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPSCVGIXLTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)
![2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide](/img/structure/B2449566.png)

![N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2449568.png)
![N-(4-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2449571.png)

![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)

![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)

![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)
![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)

![3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2449587.png)